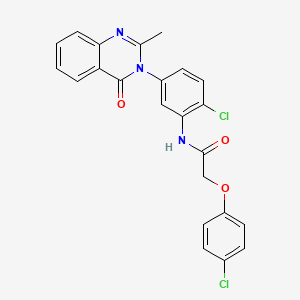

3-溴-4-丁氧基-5-乙氧基苯甲醛

- 点击 快速询问 获取最新报价。

- 提供有竞争力价格的高质量产品,您可以更专注于研究。

描述

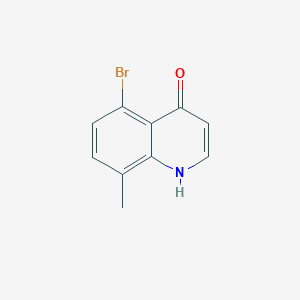

3-Bromo-4-butoxy-5-ethoxybenzaldehyde is a brominated benzaldehyde derivative with additional ethoxy and butoxy substituents. While the specific compound is not directly studied in the provided papers, related bromobenzaldehydes have been synthesized and analyzed for various properties and reactivities. These related compounds serve as precursors or intermediates in the synthesis of more complex molecules, such as lipoxin analogues and potential nonlinear optical (NLO) materials .

Synthesis Analysis

The synthesis of bromobenzaldehydes typically involves palladium-catalyzed Heck-type coupling reactions or halogenation of existing benzaldehyde derivatives. For instance, palladium-catalyzed coupling reactions have been used to synthesize dihydroxyalkenylbenzaldehydes from bromobenzaldehydes and alkenes . Additionally, bromination of hydroxybenzaldehydes can lead to various brominated products depending on the reaction conditions . The synthesis of 3-Bromo-4-butoxy-5-ethoxybenzaldehyde would likely involve similar strategies, with specific attention to the placement of the butoxy and ethoxy groups.

Molecular Structure Analysis

The molecular structure of bromobenzaldehydes is characterized by the presence of a bromine atom, which can significantly influence the electronic properties of the molecule. Studies have shown that bromine substitution affects the intermolecular interactions, as evidenced by changes in Hirshfeld surfaces and natural bond orbitals (NBOs) . The presence of bromine also impacts the molecular electrostatic potential, which is related to the chemical reactivity of the molecule .

Chemical Reactions Analysis

Bromobenzaldehydes participate in various chemical reactions, including further halogenation and coupling reactions. The bromine atom in these compounds can act as a reactive site for nucleophilic substitution or facilitate the formation of carbon-carbon bonds in cross-coupling reactions . The reactivity of 3-Bromo-4-butoxy-5-ethoxybenzaldehyde would be influenced by the electron-donating effects of the alkoxy groups, potentially affecting its participation in similar reactions.

Physical and Chemical Properties Analysis

The physical and chemical properties of bromobenzaldehydes, such as their spectral characteristics, have been studied using techniques like FT-IR and FT-Raman spectroscopy . The introduction of bromine and alkoxy groups can alter properties like HOMO-LUMO energy gaps, NMR chemical shifts, and thermodynamic functions . These properties are crucial for understanding the stability and reactivity of the compound. Additionally, the antioxidant activity of a related compound, 3-bromo-4,5-dihydroxybenzaldehyde, suggests potential biological relevance for bromobenzaldehydes .

科学研究应用

溴化和衍生物形成

- 羟基苯甲醛的溴化,包括与 3-溴-4-丁氧基-5-乙氧基苯甲醛相似的化合物,会导致形成各种溴化衍生物。例如,3-羟基苯甲醛的溴化产生了意外产物,如 2-溴-3-羟基苯甲醛,它可以进一步转化为其他复杂分子 (Otterlo 等人,2004)。

抗氧化活性

- 某些溴化苯甲醛已被合成并对其抗氧化特性进行了测试。例如,对 3-溴-4,5-二羟基苯甲醛的研究表明其具有显着的抗氧化活性,表明其在医学或食品保鲜中具有潜在应用 (王宗华,2012)。

化学分析技术

- 气相色谱法已被用于分离和测定溴化苯甲醛,如 3-溴-4-羟基苯甲醛。这种方法以其简单、快速和准确而著称,这对于制药和食品工业中的化学分析和质量控制至关重要 (史杰,2000)。

溶解度研究

- 已在各种溶剂中研究了类似化合物(如 3-溴-4-羟基苯甲醛)的溶解度。这项研究为理解这些化合物在不同溶剂中的物理性质和应用提供了有价值的数据 (贾哲华等,2020)。

合成优化

- 正在进行改善溴化苯甲醛(如 3-溴-4-羟基苯甲醛)合成工艺的研究。已经开发出更简单、更方便、更环保的新方法,提高了这些化合物的生产效率 (张松佩,2009)。

安全和危害

Safety information for 3-Bromo-4-butoxy-5-ethoxybenzaldehyde indicates that it may be harmful if swallowed (Hazard Statements H302) . Precautionary statements include P301 (If swallowed), P312 (Call a poison center or doctor if you feel unwell), and P330 (Rinse mouth) . It is classified as Acute Tox. 4 Oral .

属性

IUPAC Name |

3-bromo-4-butoxy-5-ethoxybenzaldehyde |

Source

|

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C13H17BrO3/c1-3-5-6-17-13-11(14)7-10(9-15)8-12(13)16-4-2/h7-9H,3-6H2,1-2H3 |

Source

|

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

BOJHYYDOHVOPPC-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCCCOC1=C(C=C(C=C1Br)C=O)OCC |

Source

|

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C13H17BrO3 |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

301.18 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

3-Bromo-4-butoxy-5-ethoxybenzaldehyde | |

体外研究产品的免责声明和信息

请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。

![1,3-Dimethyl-8-{4-[(4-methylphenyl)methoxy]phenyl}-1,3,5-trihydroimidazolidino [1,2-h]purine-2,4-dione](/img/structure/B3009820.png)

![N-([2,3'-bipyridin]-5-ylmethyl)-3-chloro-2-methylbenzenesulfonamide](/img/structure/B3009821.png)

![1-(Benzo[d][1,3]dioxol-5-yl)-3-(2-hydroxy-4-methoxy-2-methylbutyl)urea](/img/structure/B3009824.png)

![N-(3,4-dimethoxyphenyl)-2-((1-(2,4-dimethylphenyl)-1H-pyrazolo[3,4-d]pyrimidin-4-yl)thio)acetamide](/img/structure/B3009825.png)

![2,4-dimethoxy-N-[3-(6-pyrrolidin-1-ylpyridazin-3-yl)phenyl]benzenesulfonamide](/img/structure/B3009827.png)

![Ethyl 5-amino-1-[4-(4-methylphenyl)-1,3-thiazol-2-yl]pyrazole-4-carboxylate](/img/structure/B3009834.png)

![1-[3-(1,3-Benzodioxol-5-yl)-2,1-benzisoxazol-5-yl]-1-ethanone](/img/structure/B3009840.png)